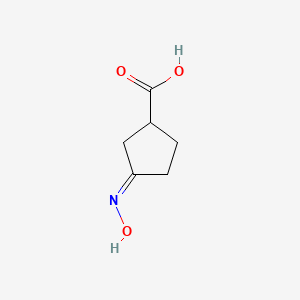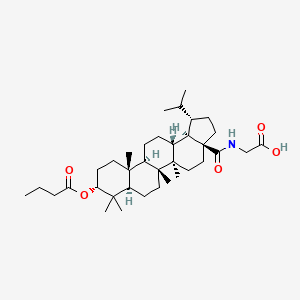
FXR antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXR antagonist 1 is a selective, orally active compound that targets the farnesoid X receptor (FXR). FXR is a nuclear receptor involved in regulating bile acid, cholesterol homeostasis, lipid, and glucose metabolism. This compound is known for its ability to selectively inhibit intestinal FXR signaling, making it a promising candidate for treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) and other related conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FXR antagonist 1 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common synthetic methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: FXR antagonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
FXR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FXR signaling pathways and their role in metabolic regulation.
Biology: Investigated for its effects on cellular processes such as lipid metabolism, glucose homeostasis, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, liver diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FXR
Mécanisme D'action
FXR antagonist 1 exerts its effects by selectively inhibiting intestinal FXR signaling. This inhibition leads to feedback activation of hepatic FXR, which helps improve hepatic steatosis, inflammation, and fibrosis in models of nonalcoholic steatohepatitis (NASH). The molecular targets and pathways involved include the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis .
Comparaison Avec Des Composés Similaires
FXR antagonist 1 is unique in its selective inhibition of intestinal FXR signaling. Similar compounds include:
Guggulsterone: A natural FXR antagonist derived from the resin of the tree Commiphora mukul.
Tauro-β-muricholic acid: A natural FXR antagonist that inhibits intestinal FXR signaling.
Glycoursodeoxycholic acid: Another natural FXR antagonist with similar inhibitory effects.
FLG249: A nonsteroidal FXR antagonist with potent inhibitory activity
In comparison, this compound offers higher selectivity and potency in inhibiting intestinal FXR signaling, making it a valuable tool for research and therapeutic applications.
Propriétés
Formule moléculaire |
C36H59NO5 |
|---|---|
Poids moléculaire |
585.9 g/mol |
Nom IUPAC |
2-[[(1S,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27+,30+,33-,34+,35+,36-/m0/s1 |
Clé InChI |
CLKCLHBPLVDIOB-VCXUAKCGSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
SMILES canonique |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-N-[2-(pyridin-4-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14088306.png)
![ethyl 4-[3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14088312.png)
![1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088323.png)

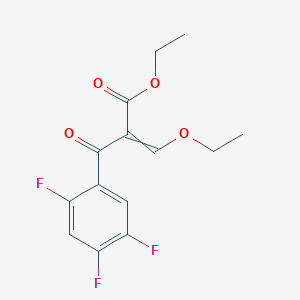
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
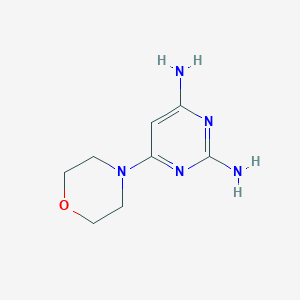
![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
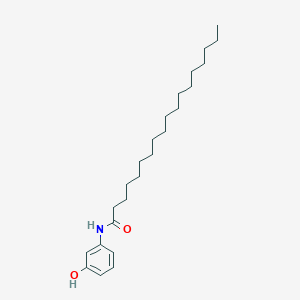

![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
